[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate
Description
The compound [(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate is a highly oxygenated diterpene ester characterized by a complex tetracyclic core with multiple stereochemical centers. This compound belongs to the daphnane diterpenoid family, which is known for its bioactive properties, including anti-inflammatory and antiviral activities . Its structure includes:
- A 12-acetyloxy group contributing to lipophilicity.
- A dioxatetracyclo[6.6.1.01,5.011,15]pentadecane backbone with fused oxygen-containing rings.
- A 2-methylbut-2-enoate ester side chain, which may influence its metabolic stability .
This compound is derived from Daphne genkwa, a plant used in traditional medicine, and shares structural motifs with other bioactive diterpenes isolated from the same genus .
Properties
IUPAC Name |
[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O12/c1-7-14(2)24(35)42-18-11-17(41-15(3)33)27(4)12-39-20-21(27)30(18)13-40-25(36)22(30)28(5,23(20)34)32-19-10-16(29(32,6)44-32)31(37)8-9-38-26(31)43-19/h7-9,16-23,25-26,34,36-37H,10-13H2,1-6H3/b14-7+/t16-,17+,18-,19?,20+,21-,22-,23+,25+,26-,27+,28-,29-,30?,31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGLMFEPSBEIA-JPALLTBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2C14CO[C@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134788-16-2 | |
| Record name | Azadirachtin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134788162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound [(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The compound features multiple functional groups that contribute to its biological activity:
- Acetyloxy and hydroxy groups which may enhance solubility and reactivity.
- A complex tetracyclic structure that could influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:
- Study Findings : A study on related tetracyclic compounds demonstrated their efficacy against various bacterial strains, suggesting potential for developing new antibiotics .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects:
- Mechanism : It is hypothesized that the presence of hydroxyl groups can inhibit pro-inflammatory cytokines and reduce inflammation .
- Case Study : In vitro studies have shown that derivatives of similar compounds downregulate NF-kappaB activation, a key player in inflammatory responses .
Anticancer Potential
Emerging studies suggest anticancer properties:
- Research Overview : Compounds structurally related to this molecule have been investigated for their ability to induce apoptosis in cancer cells .
- Specific Findings : A study highlighted the inhibition of cell proliferation in specific cancer lines when treated with similar tetracyclic structures .
Neuroprotective Effects
Some findings indicate neuroprotective capabilities:
- Mechanism of Action : The compound may modulate oxidative stress pathways and promote neuronal survival under pathological conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Anti-HIV Activity: The target compound shares structural homology with Daphne genkwa-derived diterpenes (e.g., Compound 25), which exhibit confirmed anti-HIV activity via inhibition of viral replication . However, its acetyloxy group may enhance membrane permeability compared to non-acetylated analogs like Compound 27 .
Oxygenation Patterns : Unlike casuarine derivatives (e.g., 7-deoxycasuarine), which rely on pyrrolizidine cores for glycosidase inhibition , the target compound’s bioactivity is likely driven by its fused oxygenated rings and ester side chain.
Stereochemical Complexity : The absolute configuration (4R,5R,6S,7S,8R,11R,12R,14S,15S) distinguishes it from columbianine, a hexacyclic diterpene with distinct analgesic mechanisms .
Research Findings and Mechanistic Insights
- Stereochemical Validation : The absolute configuration of similar diterpenes (e.g., Compound 25) was confirmed via experimental and calculated ECD spectra (B3LYP/6-311+G(d,p)), a method applicable to the target compound .
- Synthetic Challenges: The compound’s structural complexity (e.g., fused oxygenated rings) poses synthetic hurdles compared to simpler analogs like 2-methylbut-2-enoate esters in fluorinated triazole derivatives (e.g., Compound 16) .
- Biotransformation Potential: Enzymatic approaches (e.g., toluene dioxygenase-catalyzed dihydroxylation) used for quinoline derivatives could theoretically modify the target compound’s side chain to enhance bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
